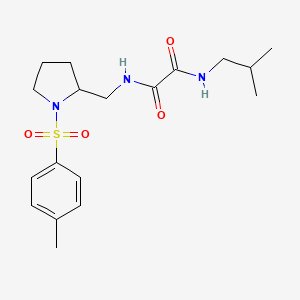
Ethyl 2-cyano-3-(4-pyridinyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-(4-pyridinyl)acrylate is a chemical compound with the CAS Number: 123293-73-2. It has a molecular weight of 202.21 and its IUPAC name is ethyl (2E)-2-cyano-3-(4-pyridinyl)-2-propenoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-3-(4-pyridinyl)acrylate is 1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-cyano-3-(4-pyridinyl)acrylate has a molecular weight of 202.21 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Color Assessment
- A study by Chen and Wang (1995) in "Dyes and Pigments" explored the synthesis of 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives using ethyl 2-cyano-3-pyrenyl acrylate. They investigated the fluorescence and color parameters of these compounds (Chen & Wang, 1995).
Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines
- Latif, Rady, and Döupp (2003) in the "Journal of Heterocyclic Chemistry" detailed a process involving ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel pyrazolyl-substituted pyridines (Latif, Rady, & Döupp, 2003).
Fluorescence Behavior Study
- Another study by Chen and Wang (1995) in "Dyes and Pigments" examined the fluorescence behavior of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives synthesized from ethyl 2-cyano-3-substituted acrylates (Chen & Wang, 1995).
Microwave Synthesis Approach
- Marinković et al. (2014) in the "Journal of The Serbian Chemical Society" explored the microwave synthesis of 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates, highlighting a novel synthesis approach (Marinković et al., 2014).
Wittig–SNAr Reactions and Kinase Inhibitors
- Xu et al. (2015) in "Synlett" described a Wittig–SNAr approach using ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and similar compounds, potentially useful as intermediates in aurora 2 kinase inhibitors (Xu et al., 2015).
Synthesis of Ethyl 2-((Alkylamino)(Cyano)Methyl) Acrylates
- Arfaoui and Amri (2009) in "Tetrahedron" discussed the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates, which could have various applications in chemical synthesis (Arfaoui & Amri, 2009).
Structural and Reactivity Analysis
- Rawat and Singh (2015) in the "Journal of Molecular Structure" performed an experimental and DFT study on a newly synthesized derivative of ethyl 2-cyano-3-(4-pyridinyl)acrylate, focusing on its structural and reactivity characteristics (Rawat & Singh, 2015).
Supramolecular Assembly and Crystal Structure
- Matos et al. (2016) in the "Journal of Molecular Structure" synthesized and analyzed the crystal structure of a Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, providing insights into its supramolecular assembly (Matos et al., 2016).
Pyrimidine Biheterocycles Synthesis
- Singh, Kumar, and Kumar (2011) in "Organic Chemistry: An Indian Journal" used ethyl 2-cyano-3-pyridinyl acrylate for synthesizing biheterocyclic molecules, important for medicinal chemistry (Singh, Kumar, & Kumar, 2011).
Crystal Growth and Characterization
- Kotteswaran, Pandian, and Ramasamy (2017) in "Materials Research Innovations" focused on the growth and characterization of ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate crystals, studying their structural, optical, thermal, and electrical properties (Kotteswaran, Pandian, & Ramasamy, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQQEHSYHZOLQ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)


![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)
![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)
![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)



![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)